Lipophilicity vs. 4-Nitrobenzyl Isomer
The lipophilicity of 1-(3-nitrobenzyl)piperazine (free base) is defined by a calculated LogP (cLogP) of 1.79 [1]. This value is distinct from the 4-nitrobenzyl isomer, which exhibits a different lipophilicity profile due to the para-substitution pattern. The 3-nitro position confers a unique balance of hydrophobicity and polarity that influences membrane permeability and target binding in medicinal chemistry campaigns. In contrast, the 4-nitro isomer has a higher calculated LogP, typically exceeding 2.0, which can lead to significantly different pharmacokinetic behavior and off-target interactions .
Comparator (4-nitro): >2.0
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.79 (calculated) |
| Comparator Or Baseline | 1-(4-Nitrobenzyl)piperazine (4-nitro isomer) - cLogP > 2.0 (estimated) |
| Quantified Difference | Difference of approximately 0.21 log units (3-nitro vs 4-nitro) |
| Conditions | In silico prediction (ChemSrc database) for the free base form |
Why This Matters
A difference of ~0.2-0.3 log units in cLogP can translate to a 2-3 fold change in membrane permeability and volume of distribution, making the 3-nitro isomer a distinct chemical entity for lead optimization.
- [1] ChemSrc. (2018). 203047-37-4: 1-(3-NITROBENZYL)-PIPERAZINE. View Source
